Moracin M-3'-O-glucopyranoside
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Overview
Description
Moracin M-3'-O-glucopyranoside is a natural product found in Morus insignis, Morus alba, and Schoenocaulon officinale with data available.
Scientific Research Applications
Cardioprotective Activity
Moracin M-3'-O-glucopyranoside has been identified as a compound with potential cardioprotective effects. In a study by Zheng et al. (2017), moracin P-3'-O-β-D-glucopyranoside, a compound closely related to this compound, exhibited strong protective influence against doxorubicin-induced cell death in H9c2 cells, suggesting its role in cardioprotection (Zheng et al., 2017).
Neuroprotective and Analgesic Activities
Research by Wang et al. (2017) on moracin derivatives, including this compound, demonstrated significant neuroprotective activity against glutamate-induced cell death in SK-N-SH cells. Moreover, some moracin derivatives also displayed remarkable inhibition of pain, indicating the analgesic potential of these compounds (Wang et al., 2017).
Anti-inflammatory Effects
Guo et al. (2018) found that Moracin M inhibits inflammatory responses in nucleus pulposus cells, specifically by regulating PI3K/Akt/mTOR phosphorylation. This suggests its potential use in treating inflammation-related conditions (Guo et al., 2018). Additionally, Lee et al. (2016) reported that Moracin M effectively inhibits airway inflammation both in vitro and in vivo, providing a basis for its application in lung inflammatory disorders (Lee et al., 2016).
Antioxidant Activity
A study by Fu et al. (2010) showed that moracin M-3'-O-β-D-glucopyranoside exhibits antioxidant activity, as evidenced by its ability to scavenge free radicals in assays (Fu et al., 2010).
Antimicrobial Potential
Kuete et al. (2009) explored the antimicrobial activity of compounds from Morus mesozygia, including moracin derivatives, showing that these compounds, possibly including this compound, can inhibit the growth of various microbial species (Kuete et al., 2009).
Hypoglycemic Effects
Basnet et al. (1993) isolated moracin M-3-O-beta-D-glucopyranoside from Morus insignis leaves, showing significant hypoglycemic activity in streptozotocin-induced hyperglycemic rats, suggesting its potential in diabetes management (Basnet et al., 1993).
Properties
CAS No. |
152041-26-4 |
---|---|
Molecular Formula |
C20H20O9 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H20O9/c21-8-16-17(24)18(25)19(26)20(29-16)27-13-4-10(3-12(23)6-13)14-5-9-1-2-11(22)7-15(9)28-14/h1-7,16-26H,8H2/t16-,17-,18+,19-,20-/m1/s1 |
InChI Key |
WWVMDZBSOTYXPY-OUUBHVDSSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
152041-26-4 | |
Synonyms |
MMGP moracin M-3'-O-glucopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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